2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one

Description

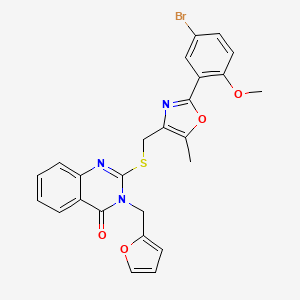

The compound 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a structurally complex quinazolinone derivative characterized by a heterocyclic framework. Its core quinazolin-4(3H)-one moiety is substituted with a furan-2-ylmethyl group at the N3 position and a thioether-linked oxazole fragment at the C2 position. The oxazole ring is further functionalized with a 5-bromo-2-methoxyphenyl group and a methyl substituent.

Quinazolinones are known for diverse biological activities, including kinase inhibition and antimicrobial effects. The presence of a sulfur atom in the thioether bridge may enhance metabolic stability compared to ether analogs, while the furan ring could influence lipophilicity and π-π stacking interactions .

Properties

IUPAC Name |

2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(furan-2-ylmethyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20BrN3O4S/c1-15-21(27-23(33-15)19-12-16(26)9-10-22(19)31-2)14-34-25-28-20-8-4-3-7-18(20)24(30)29(25)13-17-6-5-11-32-17/h3-12H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEQTYUSENATRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized from anthranilic acid derivatives through cyclization reactions.

Synthesis of the Oxazole Ring: The oxazole ring is often formed via cyclization of α-haloketones with amides or thioamides.

Bromination and Methoxylation: The phenyl ring is brominated and methoxylated using bromine and methanol under controlled conditions.

Thioether Formation: The thioether linkage is introduced by reacting the oxazole derivative with a thiol compound.

Final Coupling: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Catalyst Selection: Using efficient catalysts to speed up reactions.

Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions.

Purification Techniques: Employing chromatography and recrystallization for purification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioether groups.

Reduction: Reduction reactions can target the quinazolinone core and the oxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

Oxidation Products: Quinazolinone derivatives with oxidized side chains.

Reduction Products: Reduced forms of the quinazolinone and oxazole rings.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit considerable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Table 1: Antimicrobial Efficacy of Quinazolinone Derivatives

| Compound Name | Target Pathogen | Activity Type | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | Antibacterial | |

| Compound B | Candida albicans | Antifungal | |

| Compound C | Pseudomonas aeruginosa | Antibacterial |

Anti-inflammatory Properties

Quinazolinone derivatives have also been evaluated for their anti-inflammatory effects. In preclinical studies, certain compounds have shown effectiveness comparable to standard anti-inflammatory drugs like ibuprofen . The anti-inflammatory mechanism is often attributed to the inhibition of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of Selected Compounds

| Compound Name | Model Used | Activity Observed | Reference |

|---|---|---|---|

| Compound D | Carrageenan-induced paw edema (rats) | Significant reduction in edema | |

| Compound E | In vitro cytokine assay | Inhibition of TNF-alpha production |

Anticancer Potential

The anticancer potential of quinazolinone derivatives is an area of active research. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival .

Table 3: Anticancer Activity Findings

| Compound Name | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Compound F | HeLa (cervical cancer) | Induction of apoptosis | |

| Compound G | MCF-7 (breast cancer) | Cell cycle arrest |

Case Studies

Several case studies have documented the synthesis and evaluation of quinazolinone derivatives:

- Synthesis and Evaluation : A study synthesized a series of quinazolinone derivatives, including the target compound, and evaluated their biological activities using standard microbiological methods. The results indicated significant antibacterial activity against multiple strains, highlighting the compound's potential as a lead for drug development .

- Mechanistic Insights : Another investigation focused on understanding the mechanism by which quinazolinones exert their anticancer effects. It was found that these compounds could activate apoptotic pathways in cancer cells while sparing normal cells, suggesting a therapeutic window for further development .

Mechanism of Action

The mechanism by which 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. It may also bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Observations

Halogen Substituents: The target compound’s 5-bromo group contrasts with the 4-fluorophenyl groups in Compounds 4 and 5 .

Thioether vs. Thiazole/Thiocarbonyl: The thioether linkage in the target compound differs from the thiazole (Compound 4) or thiocarbonyl (Example 76) moieties in analogues.

Furan vs. Aryl Groups : The furan-2-ylmethyl substituent introduces a heteroaromatic ring with lower electron density than phenyl groups (e.g., 4-methoxyphenyl in 488840-68-2), which may reduce steric hindrance and alter metabolic pathways .

Crystallinity and Solubility : While the target compound’s crystallinity is unreported, Compounds 4 and 5 exhibit triclinic (P̄1) symmetry with planar molecular conformations, suggesting that bulkier substituents (e.g., bromo) in the target compound could disrupt crystallinity, affecting solubility .

Research Findings and Implications

- Synthetic Challenges : The synthesis of the target compound likely involves multi-step coupling reactions, analogous to the Suzuki-Miyaura cross-coupling described for Example 76 . The bromo and methoxy groups may require protective strategies to prevent undesired side reactions.

- Biological Relevance: While direct activity data for the target compound is unavailable, structurally related quinazolinones (e.g., 488840-68-2) show promise as kinase inhibitors. The bromo substituent could mimic tyrosine residues in ATP-binding pockets, enhancing selectivity .

- Thermodynamic Stability : Density-functional theory (DFT) studies, as highlighted in , could predict the compound’s stability. The exact exchange terms in DFT functionals are critical for modeling halogenated systems, where electron correlation effects are significant .

Biological Activity

The compound 2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(furan-2-ylmethyl)quinazolin-4(3H)-one is a complex organic molecule known for its potential biological activities. This article provides a detailed overview of its biological activity, including antiviral, cytotoxic, and other pharmacological effects, supported by data tables and research findings.

- Molecular Formula : C21H17BrN4O3S

- Molecular Weight : 485.4 g/mol

- CAS Number : 1040636-73-4

Antiviral Activity

Research indicates that quinazolinone derivatives exhibit notable antiviral properties. In studies involving various viral strains, compounds similar to the one in focus have demonstrated significant antiviral activity. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 1.92 µg/ml against vaccinia virus in E(6)SM cell cultures . The presence of bromine and methoxy groups in the structure may enhance its interaction with viral targets.

Cytotoxic Activity

Cytotoxicity assays have been performed to evaluate the compound's effects on cancer cell lines. Preliminary results suggest that certain derivatives possess cytotoxic effects against several human cancer cell lines. For example, compounds with similar structural motifs have shown IC50 values indicating effective inhibition of cell proliferation in vitro.

Antioxidant Activity

The antioxidant potential of the compound has been assessed through various assays, revealing its ability to scavenge free radicals. The presence of furan and oxazole rings contributes to its electron-donating capacity, enhancing its antioxidant properties.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : The thioether linkage may interact with enzymes involved in viral replication or cancer cell proliferation.

- Receptor Modulation : The structural components could allow binding to specific receptors, modulating their activity and influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antiviral | MIC of 1.92 µg/ml against vaccinia virus | |

| Cytotoxic | Effective against various cancer cell lines | |

| Antioxidant | Scavenges free radicals in vitro |

Table 2: Structure-Activity Relationship (SAR)

| Structural Feature | Effect on Activity |

|---|---|

| Bromine Substitution | Enhances antiviral potency |

| Methoxy Group | Increases solubility and reactivity |

| Furan Ring | Contributes to antioxidant activity |

Case Studies

Several studies have explored the biological activities of quinazolinone derivatives:

- Study on Antiviral Properties : A series of quinazolinones were synthesized and tested against multiple viruses, demonstrating varying degrees of effectiveness, particularly against enveloped viruses like vaccinia .

- Cytotoxicity Evaluation : Compounds similar to the target compound were tested against HeLa cells, revealing significant cytotoxic effects at micromolar concentrations.

- Antioxidant Testing : In vitro assays demonstrated that compounds with furan and oxazole moieties exhibited strong antioxidant activity, suggesting potential applications in oxidative stress-related conditions.

Q & A

Q. What are the optimal synthetic pathways for this compound, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis of structurally related heterocycles (e.g., tetrazoles, quinazolines) often involves multi-step protocols. Key steps include:

- Thioether formation : Reacting a bromomethyl-oxazole intermediate with a thiol-containing quinazolinone precursor under basic conditions (e.g., K₂CO₃ in DMF) .

- Catalytic coupling : Use of PEG-400 with Bleaching Earth Clay (pH 12.5) as a heterogenous catalyst for coupling reactions, as demonstrated in similar oxadiazole syntheses. Reaction progress is monitored via TLC (hexane:ethyl acetate, 7:3) .

- Purification : Recrystallization in aqueous acetic acid improves purity .

Q. How are critical functional groups (e.g., oxazole, quinazolinone) characterized spectroscopically?

Methodological Answer:

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Test via accelerated degradation studies (e.g., 0.1 M HCl, NaOH, and neutral buffers at 37°C for 24 hours). Monitor via HPLC to detect hydrolysis of the oxazole or quinazolinone moieties .

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition points. Oxazole derivatives typically degrade above 200°C .

Advanced Research Questions

Q. How can synthetic yields be improved for the thioether linkage, and what are common side reactions?

Methodological Answer:

- Optimization Strategies :

- Side Reactions :

Q. How do structural modifications (e.g., bromine substitution, furan vs. thiophene) impact biological activity?

Methodological Answer:

- Bromine Effects : The 5-bromo-2-methoxyphenyl group enhances lipophilicity and π-π stacking in target binding. Compare IC₅₀ values against analogs with Cl or F substitutions .

- Heterocycle Comparison : Replace the furan with thiophene (as in ) and assess activity via enzyme inhibition assays. Thiophene’s larger atomic radius may alter binding kinetics .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.